molecular formula C19H26N2O2 B2521815 benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 956791-65-4

benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2521815
CAS No.: 956791-65-4
M. Wt: 314.429
InChI Key: RXWDJXRBIRGVLN-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of benzyl chloroformate with pyrrolidine derivatives under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

benzyl 2-[(E)-3-pyrrolidin-1-ylprop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-19(23-16-17-8-2-1-3-9-17)21-15-7-11-18(21)10-6-14-20-12-4-5-13-20/h1-3,6,8-10,18H,4-5,7,11-16H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWDJXRBIRGVLN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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